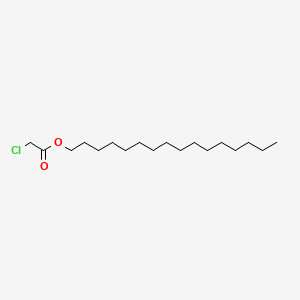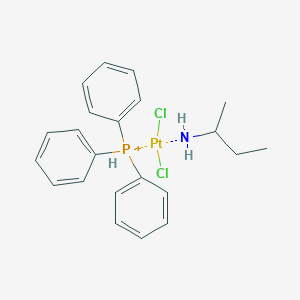methyl}amino)-4-(methylsulfanyl)butanoate CAS No. 55021-17-5](/img/structure/B13767750.png)
2-({[(3-Chlorophenyl)imino](hydroxy)methyl}amino)-4-(methylsulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate typically involves a multi-step process. One common method includes the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the carbamoylamino intermediate. This intermediate is then reacted with a thiol-containing butanoate derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or carbamoylamino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Piperine
- 2-Bromoethylamine
Comparison
Compared to similar compounds, (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. For instance, tert-butyl carbamate is primarily used in organic synthesis, while piperine is known for its biological activities, including anticancer effects. 2-Bromoethylamine is used in the synthesis of various organic compounds.
Conclusion
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of study and application.
Eigenschaften
CAS-Nummer |
55021-17-5 |
|---|---|
Molekularformel |
C12H14ClN2O3S- |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19-6-5-10(11(16)17)15-12(18)14-9-4-2-3-8(13)7-9/h2-4,7,10H,5-6H2,1H3,(H,16,17)(H2,14,15,18)/p-1/t10-/m0/s1 |
InChI-Schlüssel |
DJFNSJABCOBAHJ-JTQLQIEISA-M |
Isomerische SMILES |
CSCC[C@@H](C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CSCCC(C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)







